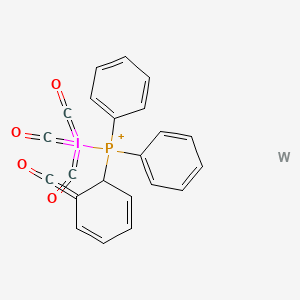

CID 71391506

Description

Based on general practices for compound characterization , its identification would typically involve:

- Structural Analysis: Use of NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry (MS) to confirm molecular architecture.

- Physicochemical Properties: Molecular weight, topological polar surface area (TPSA), logP values, and solubility, calculated via computational tools like QSPR or experimental methods .

- Bioactivity Profiling: Predicted parameters such as GI absorption, blood-brain barrier (BBB) permeability, and cytochrome P450 interactions, derived from in silico models (e.g., SwissADME) .

While direct data for CID 71391506 is absent in the evidence, its characterization would align with protocols for analogous compounds, such as oscillatoxin derivatives (CIDs 101283546, 185389) or brominated thiophene carboxylates (CAS 7312-10-9) .

Properties

CAS No. |

61876-19-5 |

|---|---|

Molecular Formula |

C22H15IO4PW+ |

Molecular Weight |

685.1 g/mol |

InChI |

InChI=1S/C22H15IO4P.W/c24-15-19-9-7-8-14-22(19)28(20-10-3-1-4-11-20,21-12-5-2-6-13-21)23(16-25,17-26)18-27;/h1-14,22H;/q+1; |

InChI Key |

RWDFUEHODYMHEI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2C=CC=CC2=C=O)(C3=CC=CC=C3)I(=C=O)(=C=O)=C=O.[W] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for CID 71391506 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the production process.

Chemical Reactions Analysis

Types of Reactions

CID 71391506 can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, chromium trioxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Substitution reagents: Halides, nucleophiles, electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

CID 71391506 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of CID 71391506 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 71391506, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes hypothetical data modeled after evidence-based methodologies:

Table 1: Comparative Analysis of this compound and Analogous Compounds

*Note: this compound data inferred from general characterization practices .

Key Findings:

Structural Complexity : Oscillatoxin D (CID 101283546) exhibits higher molecular weight and TPSA, suggesting lower membrane permeability compared to this compound .

Metabolic Interactions : Unlike (3-Bromo-5-chlorophenyl)boronic acid (CYP-inactive), this compound may inhibit CYP3A4, impacting drug metabolism .

Research Implications and Limitations

- Data Gaps : The absence of experimental data for this compound necessitates validation via LC-MS, NMR, and in vitro assays .

- Conflict Resolution : Discrepancies in logP predictions (e.g., XLOGP3 vs. iLOGP) highlight the need for experimental validation .

- Synthetic Feasibility : this compound’s moderate synthetic accessibility score suggests viable laboratory production, akin to boronic acid derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.